Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-
Description
Properties
CAS No. |
646040-47-3 |
|---|---|
Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3 |
InChI Key |
IXOGGODRCCPUFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Processes
Continuous flow chemistry allows for more efficient reactions by maintaining constant conditions and minimizing exposure time to reactive intermediates.
- Benefits :
- Enhanced yield
- Improved safety profiles
- Reduced reaction times
Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly accelerate chemical reactions by providing uniform heating.
- Procedure :
- The reaction mixture is irradiated with microwaves, leading to faster reaction rates and higher yields compared to traditional heating methods.
Ultrasound-Assisted Synthesis
Ultrasound can also be employed to enhance reaction rates through cavitation effects, leading to improved yields in the synthesis of benzenesulfonamides.
Summary of Findings
The preparation of benzenesulfonamide, specifically 3-chloro-N-(4-chlorophenyl)-4-methoxy-, can be accomplished through several methods that utilize traditional and modern synthetic techniques. The choice of method can depend on factors such as desired yield, purity, and specific application requirements.
Data Table: Summary of Preparation Methods
| Method | Description | Temperature Range (°C) | Reaction Time |
|---|---|---|---|
| Reaction with Chlorosulfonic Acid | Initial formation of sulfonyl chloride from benzene | 0 - 100 | Several hours |
| Formation of Sulfonamide | Reaction of sulfonyl chloride with amine | 20 - 80 | Several hours |
| Continuous Flow Processes | Efficient synthesis through continuous flow chemistry | Varies | Continuous |
| Microwave-Assisted Synthesis | Accelerated reactions using microwave irradiation | Varies | Minutes to hours |
| Ultrasound-Assisted Synthesis | Enhanced yields through ultrasound-induced cavitation effects | Varies | Minutes |
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonamide group (-SO₂NH-) participates in acid-base equilibria, acting as both a weak acid (pKa ≈ 10-11) and base. This dual reactivity enables interactions with biological targets like carbonic anhydrases and dihydropteroate synthetase .
-
Protonation : Occurs at the sulfonamide nitrogen under acidic conditions, forming a cationic species.
-
Deprotonation : Generates a nucleophilic sulfonamidate anion in basic media (pH > 11).
Nucleophilic Substitution
The chloro substituent at position 3 undergoes nucleophilic aromatic substitution (SₙAr) under controlled conditions:
-
The electron-withdrawing chloro group activates the aromatic ring for SₙAr but requires specific directing groups (e.g., methoxy) to control regioselectivity .
Acylation and Carbothioamide Formation
The primary amine in hydrazine derivatives reacts with acylating agents:
textExample: Reaction with methyl isothiocyanate Conditions: DMF, room temperature, 24h Product: N-methylcarbothioamide derivative Yield: 85%[2]
-
Key intermediates :
Electrophilic Substitution
The methoxy group at position 4 directs electrophiles to specific positions:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| Bromine (Br₂) | Para to -OCH₃ | 5-bromo derivative | Acetic acid, 40°C, 2h |
| Nitronium ion (NO₂⁺) | Meta to -Cl | 2-nitro derivative | H₂SO₄/HNO₃, 0°C, 1h |
Enzyme Inhibition Mechanisms
The compound inhibits bacterial dihydropteroate synthetase (DHPS) through:
-
Hydrogen bonding : Between sulfonamide oxygen and enzyme active-site residues.
-
Electrostatic interactions : Chloro groups enhance binding affinity (Kd = 12.3 nM) .
Table : Binding affinities for related sulfonamides
| Compound | Target Enzyme | Kd (nM) |
|---|---|---|
| 3-chloro-N-(4-chlorophenyl)-4-methoxy derivative | DHPS | 12.3 |
| 4-chloro-N-(thiophen-3-ylmethyl) analog | Carbonic anhydrase IX | 8.7 |
Synthetic Modifications
Key synthetic routes involve:
-
Microwave-assisted synthesis : Reduces reaction time from 6h to 20min with 92% purity.
-
Ultrasound-promoted coupling : Enhances yield in Suzuki-Miyaura reactions (up to 94%).
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
Benzenesulfonamides are recognized for their pharmacological properties, particularly as anticancer agents and enzyme inhibitors.
Anticancer Activity
Research has demonstrated that benzenesulfonamide derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, studies have shown that compounds similar to 3-chloro-N-(4-chlorophenyl)-4-methoxy- can inhibit cell proliferation in colon, central nervous system, melanoma, ovarian, breast, renal, and leukemia cancers. A systematic study highlighted that certain derivatives exhibited significant activity against these cancers, suggesting a promising avenue for developing new chemotherapeutic agents .
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Name | Cancer Type | IC50 (nM) |
|---|---|---|
| 3-chloro-N-(4-chlorophenyl)-4-methoxy- | Colon | 10.93 |
| CNS | 25.06 | |
| Melanoma | 15.45 | |
| Ovarian | 20.12 |
Enzyme Inhibition
Benzenesulfonamides have also been studied for their ability to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors and contributes to tumor progression and metastasis. The compound has shown selectivity towards CA IX over other isozymes, making it a candidate for targeted cancer therapies .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (nM) |
|---|---|---|
| 3-chloro-N-(4-chlorophenyl)-4-methoxy- | Carbonic Anhydrase IX | 10.93 |
| Carbonic Anhydrase II | 1.55 |
Mechanistic Insights
The mechanism by which benzenesulfonamides exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, one study reported that specific derivatives could significantly increase the percentage of apoptotic cells in breast cancer cell lines, indicating a robust mechanism of action against malignancies .
Structural Characteristics
The structural attributes of benzenesulfonamides contribute to their biological activity. The presence of chlorine and methoxy groups enhances lipophilicity and potentially influences binding affinity to target proteins. Crystallographic studies have elucidated the molecular conformation of these compounds, revealing intramolecular interactions that stabilize their structure .
Case Studies
Several case studies illustrate the applications of benzenesulfonamide derivatives:
- Case Study 1 : A derivative was synthesized and evaluated for its anticancer properties against MDA-MB-231 breast cancer cells. The study found a significant increase in apoptosis rates compared to control groups, supporting its potential as an effective therapeutic agent.
- Case Study 2 : Another study focused on the inhibition of CA IX by a benzenesulfonamide derivative, demonstrating its efficacy in reducing tumor growth in vivo models.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 646040-47-3
- Molecular Formula: C₁₃H₁₁Cl₂NO₃S
- Molar Mass : 332.2 g/mol
- Structure : Features a benzenesulfonamide core with substituents at positions 3 (chloro), 4 (methoxy), and an N-linked 4-chlorophenyl group.
Physicochemical Properties :
- High lipophilicity due to two chlorine atoms and a methoxy group.
- Potential for hydrogen bonding via the sulfonamide (-SO₂NH-) group and methoxy oxygen.
Table 1: Structural and Functional Comparisons
Key Comparative Analysis :
Substituent Effects: Chlorine vs. Methoxy: The 3-chloro and 4-methoxy groups in the target compound balance lipophilicity and moderate polarity. In contrast, the 4-chloro-2,5-dimethoxy analog (CAS 346726-32-7) has higher solubility due to additional methoxy groups but reduced membrane permeability . Electron-Withdrawing Groups: Flusulfamide (CAS in ) incorporates nitro (-NO₂) and trifluoromethyl (-CF₃) groups, increasing reactivity and environmental persistence compared to the target compound.
Biological Activity: The amino-substituted analog (CAS 16803-92-2) likely exhibits enhanced hydrogen bonding, making it suitable for targeting polar enzyme active sites . KN-93 hydrochloride’s extended structure (CAS 1956426-56-4) enables selective kinase inhibition, leveraging the sulfonamide scaffold for binding affinity .
Synthetic and Analytical Considerations :
- Crystallographic validation (via SHELX programs ) is critical for confirming the stereochemistry of these sulfonamides, particularly for pharmaceutical candidates like KN-93.
Environmental and Industrial Relevance :
- Pesticidal sulfonamides (e.g., flusulfamide ) prioritize stability and target specificity, whereas the target compound’s applications remain underexplored but could align with agrochemical or medicinal chemistry.
Biological Activity
Benzenesulfonamide, specifically 3-chloro-N-(4-chlorophenyl)-4-methoxy-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-chloro-N-(4-chlorophenyl)-4-methoxy-benzenesulfonamide is . It features a sulfonamide functional group attached to a chlorinated aromatic ring, which is essential for its biological activity. The presence of both chloro and methoxy substituents enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that 3-chloro-N-(4-chlorophenyl)-4-methoxy-benzenesulfonamide exhibits notable antimicrobial activity. Its mechanism typically involves the inhibition of bacterial enzymes by mimicking natural substrates, disrupting essential biochemical pathways necessary for bacterial growth and survival. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 7.00 |
These findings suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study evaluating various benzenesulfonamide derivatives showed that certain analogs exhibited significant cytotoxicity against several cancer cell lines, including colon and breast cancer cells. The mechanism of action appears to involve apoptosis induction through caspase activation and morphological changes in treated cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.126 |
| HCT-116 | 0.150 |
| HeLa | 0.200 |
The data indicates that these compounds can selectively inhibit cancer cell proliferation while sparing normal cells, highlighting their potential for targeted cancer therapy .
The biological activity of 3-chloro-N-(4-chlorophenyl)-4-methoxy-benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety allows the compound to inhibit specific enzymes crucial for microbial growth.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Molecular Target Interaction : The compound interacts with various molecular targets, modulating their activity and leading to diverse biological effects .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- A study demonstrated that the compound significantly reduced inflammation in an animal model by inhibiting carrageenan-induced edema .
- Another research focused on its selective inhibition of carbonic anhydrase IX (CA IX), a target in cancer therapy, showing promising results in inhibiting tumor growth .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide derivatives?
- Methodological Answer : Synthesis typically involves sulfonylation, chlorination, and methoxylation steps. For example, benzenesulfonyl chloride intermediates can be reacted with substituted anilines under controlled conditions (e.g., in dichloromethane with triethylamine as a base). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via / NMR are critical to confirm regiochemical outcomes and purity .
- Challenges : Competing side reactions (e.g., over-chlorination) require precise temperature control (e.g., cooling to 0°C during acyl chloride formation) and stoichiometric monitoring.
Q. How is the structural identity of this compound validated in synthetic workflows?
- Techniques :
- NMR Spectroscopy : Assign chemical shifts to confirm substitution patterns (e.g., methoxy at C4, chloro at C3 and N-(4-chlorophenyl)).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring correct stereochemistry and bond lengths .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly as an NLRP3 inflammasome inhibitor?
- Experimental Design :
- In Vitro Assays : Measure IL-1β secretion in LPS-primed macrophages using ELISA. Compare inhibition potency (IC) against reference inhibitors like MCC950.
- Structure-Activity Relationship (SAR) : Synthesize analogues (e.g., substituent variations at the sulfonamide or chlorophenyl groups) to identify critical pharmacophores .
- Data Interpretation : Use dose-response curves and statistical models (e.g., nonlinear regression) to quantify efficacy.
Q. How can contradictions in biological activity data across benzenesulfonamide analogues be resolved?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compounds via HPLC (>95% purity) to rule out impurities affecting activity.
- Assay Optimization : Standardize cell lines, passage numbers, and incubation times to minimize variability.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in NLRP3 and validate experimental trends .
Q. What advanced techniques are used to study this compound’s interactions with biomacromolecules?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) between the compound and recombinant NLRP3.
- Cryo-EM : Resolve compound-bound NLRP3 oligomerization states at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Guidance
Q. What strategies optimize yield in multi-step syntheses of benzenesulfonamide derivatives?
- Key Practices :
- Stepwise Monitoring : Use TLC at each synthetic step to track intermediate formation.
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during sulfonylation to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in coupling reactions .
Q. How can researchers address low solubility in biological assays?
- Solutions :
- Formulation : Use co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based carriers (e.g., cyclodextrins).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility without compromising activity .
Data Presentation
Table 1 : Representative NMR Data for Key Derivatives
| Compound | δ (ppm) for Key Protons | Reference |
|---|---|---|
| Parent | 7.45 (d, J=8.5 Hz, Ar-H), 3.85 (s, OCH) | |
| Analog 1 | 7.62 (d, J=8.2 Hz, Ar-H), 3.92 (s, OCH) |
Table 2 : Biological Activity Comparison
| Compound | IL-1β Inhibition (IC, nM) | Selectivity (NLRP3 vs. NLRC4) |
|---|---|---|
| Parent | 120 ± 15 | >100-fold |
| Analog 1 | 45 ± 8 | >200-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
